Citropten

Catalog No.
S560700
CAS No.
487-06-9
M.F
C11H10O4
M. Wt
206.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Citropten

CAS Number

487-06-9

Product Name

Citropten

IUPAC Name

5,7-dimethoxychromen-2-one

Molecular Formula

C11H10O4

Molecular Weight

206.19 g/mol

InChI

InChI=1S/C11H10O4/c1-13-7-5-9(14-2)8-3-4-11(12)15-10(8)6-7/h3-6H,1-2H3

InChI Key

NXJCRELRQHZBQA-UHFFFAOYSA-N

Synonyms

5,7-dimethoxycoumarin, citropten, limettin, omphamurrayin

Canonical SMILES

COC1=CC2=C(C=CC(=O)O2)C(=C1)OC

Citropten, also known as 5,7-dimethoxycoumarin, is a naturally occurring compound found in various plants, including bergamot, citrus peels, and trifoliate orange []. While it has been used in some cosmetic products, scientific research on citropten has primarily focused on its potential biological activities.

Anti-inflammatory properties

Studies have investigated the potential anti-inflammatory properties of citropten, particularly in the context of inflammatory bowel disease (IBD). One study explored the effects of citropten on dextran sulfate sodium (DSS)-induced colitis in mice. The researchers found that citropten treatment reduced inflammation in the colon and improved disease symptoms [].

Antibacterial properties

Citropten has also been shown to exhibit antibacterial activity against various bacteria, including both Gram-positive and Gram-negative strains []. However, further research is needed to understand the mechanisms of this activity and its potential therapeutic applications.

Other potential applications

Preliminary research suggests that citropten may have other potential applications, including:

  • Anticancer properties: Studies have shown that citropten may inhibit the growth of some cancer cell lines [].
  • Antidepressant effects: Animal studies suggest that citropten may have mood-regulating properties [].

Citropten is a natural organic compound classified as a coumarin, with the molecular formula C11H10O4C_{11}H_{10}O_{4}. It is predominantly found in the essential oils of citrus fruits such as lime, lemon, and bergamot. This compound is known for its pleasant aroma, making it valuable in the fragrance industry, particularly in perfumes and cosmetics. Additionally, citropten has garnered attention for its potential health benefits due to its antimicrobial, anti-inflammatory, and antioxidant properties .

Typical of coumarins. It can participate in:

  • Hydroxylation: Introduction of hydroxyl groups can modify its biological activity.
  • Oxidation: This may lead to more reactive species that could enhance its antimicrobial properties.
  • Esterification: Reaction with acids can form esters, potentially improving solubility and bioavailability.

These reactions are significant for enhancing the functional properties of citropten in both industrial and pharmaceutical applications .

Research indicates that citropten exhibits several promising biological activities:

  • Antimicrobial Activity: Citropten has been shown to inhibit the growth of various bacteria and fungi, including Helicobacter pylori, which is known to cause gastric ulcers. It effectively suppresses biofilm formation, making it a candidate for therapeutic applications against infections .
  • Anti-inflammatory Effects: Studies suggest that citropten may reduce inflammation in conditions such as colitis by modulating inflammatory pathways .
  • Antioxidant Properties: Its ability to scavenge free radicals indicates potential use in preventing oxidative stress-related diseases .

Citropten can be synthesized through various methods:

  • Extraction from Citrus Fruits: The most common method involves extracting essential oils from citrus fruits using steam distillation or cold pressing.
  • Chemical Synthesis: Laboratory synthesis can be achieved through the condensation of phenolic compounds with coumarin derivatives under acidic conditions.
  • Biotechnological Approaches: Utilizing microbial fermentation processes to produce citropten from precursor compounds found in plant materials is an emerging area of research .

Citropten has diverse applications across several fields:

  • Pharmaceuticals: Due to its antimicrobial and anti-inflammatory properties, it is being explored for use in medications aimed at treating infections and inflammatory diseases.
  • Cosmetics: Its pleasant aroma and antioxidant properties make it a popular ingredient in skincare and fragrance products.
  • Food Preservation: Citropten's antimicrobial activity suggests potential use as a natural preservative in food products .

Recent studies have focused on the interaction of citropten with various biological systems:

  • Molecular Docking Studies: These studies indicate that citropten binds effectively to specific targets associated with Helicobacter pylori, suggesting a mechanism for its antimicrobial action .
  • Cellular Interactions: Research has demonstrated that citropten can induce cell cycle arrest in cancer cell lines, indicating its potential as an anticancer agent .

Citropten shares structural and functional similarities with other coumarins. Here are some comparable compounds:

CompoundSourceKey Properties
BergaptenCitrus fruitsAntimicrobial, phototoxic
UmbelliferoneVarious plantsAntioxidant, anti-inflammatory
AurapteneCitrus aurantiumAntimicrobial, anti-inflammatory

Uniqueness of Citropten

While all these compounds exhibit beneficial biological activities, citropten stands out due to its specific effectiveness against Helicobacter pylori and its unique combination of pleasant aroma and health benefits. Its potential applications in both medicinal and cosmetic fields further highlight its versatility compared to other similar compounds .

Thermal Degradation Kinetics

Thermal stability analysis of citropten reveals characteristic decomposition patterns typical of coumarin derivatives. The compound maintains thermal stability up to temperatures approaching its melting point range, with initial decomposition processes beginning at elevated temperatures [13]. Thermal analysis using differential scanning calorimetry and thermogravimetric analysis techniques provides insights into the degradation pathways of this compound.

The thermal decomposition of citropten follows multi-step processes characteristic of organic compounds containing ether linkages and aromatic rings [13]. Initial thermal events correspond to melting transitions, followed by decomposition reactions at higher temperatures. The compound's thermal behavior indicates that decomposition products may include carbon dioxide, carbon monoxide, and various organic fragments resulting from the cleavage of methoxy groups and the coumarin backbone [13].

Thermogravimetric analysis data suggests that citropten undergoes significant mass loss events during heating cycles, with decomposition temperatures varying depending on atmospheric conditions [13]. Under inert atmospheres, thermal stability extends to higher temperatures compared to oxidizing conditions, indicating the influence of oxygen on degradation pathways.

Photostability Under Ultraviolet-Visible Irradiation

Citropten exhibits characteristic photochemical behavior under ultraviolet and visible light irradiation, consistent with coumarin derivatives containing extended conjugation systems. The compound absorbs ultraviolet radiation with maximum absorption occurring at approximately 325 nanometers [5]. This absorption characteristic renders citropten susceptible to photodegradation processes when exposed to ultraviolet light sources.

Photodegradation mechanisms of citropten involve electronic excitation of the coumarin chromophore, leading to bond dissociation and formation of reactive intermediates [18] [19]. Studies on related coumarin compounds indicate that photolysis reactions can proceed through multiple pathways, including direct photochemical cleavage and sensitized oxidation processes [18] [20].

The photostability of citropten decreases under prolonged ultraviolet exposure, with degradation rates dependent on irradiation wavelength, intensity, and exposure duration [7] [19]. Wavelength-dependent studies on coumarin derivatives demonstrate that blue light (455-470 nanometers) and white light sources can induce significant degradation after extended exposure periods [19]. The photodegradation process generates various breakdown products, including fragments from methoxy group elimination and coumarin ring opening reactions [19] [20].

Environmental factors such as solvent polarity, oxygen concentration, and temperature significantly influence the photodegradation kinetics of citropten [7] [20]. The presence of photosensitizers or metal ions can accelerate degradation processes through energy transfer mechanisms or catalytic pathways [12].

Citropten represents a naturally occurring coumarin derivative with demonstrated therapeutic potential across multiple pharmacological domains. This comprehensive analysis examines the scientifically validated pharmacological properties of citropten, focusing specifically on its antiproliferative effects, anti-inflammatory mechanisms, and antioxidant capacity as established through rigorous experimental research.

Pharmacological Properties of Citropten

Antiproliferative Effects

Inhibition of Vascular Smooth Muscle Cell Proliferation

Citropten demonstrates remarkable efficacy in inhibiting vascular smooth muscle cell proliferation and migration, particularly under high-glucose stimulation conditions. Research utilizing rat vascular smooth muscle cells has revealed that citropten abolishes proliferation and migration in a concentration-dependent manner [1] [2] [3]. The compound effectively suppresses key proliferation-related proteins, including proliferating cell nuclear antigen, cyclin E1, and cyclin D1, which are essential markers of cellular division and growth [1] [2] [3].

The mechanism underlying citropten's antiproliferative effects involves the inhibition of critical signaling pathways. Specifically, citropten significantly reduces the phosphorylation of extracellular signal-regulated kinase and AKT pathways, both of which are fundamental regulators of vascular smooth muscle cell proliferation and migration [1] [2] [3]. Additionally, the compound downregulates hypoxia-inducible factor-1α expression, which is mediated through the Krüppel-like factor 4 transcription factor [1] [2] [3].

Migration studies utilizing wound healing and transwell assays demonstrate that citropten markedly impairs vascular smooth muscle cell migration capacity. This effect correlates with the inhibition of matrix metalloproteinase 2 and matrix metalloproteinase 9 expression at both messenger ribonucleic acid and protein levels [1] [2] [3]. These matrix metalloproteinases are crucial enzymes responsible for extracellular matrix degradation, and their inhibition significantly reduces cellular migration potential.

Molecular docking studies have revealed that citropten interacts with the binding site of transient receptor potential vanilloid 1 channel, similar to epigallocatechin gallate, a well-established agonist of this receptor [1] [2] [3]. This interaction suggests that citropten's antiproliferative effects may be mediated through the activation of the transient receptor potential vanilloid 1 channel, providing a novel mechanistic pathway for therapeutic intervention in vascular remodeling.

Suppression of Melanoma Cell Growth

Citropten exhibits significant antiproliferative activity against multiple melanoma cell lines, including A2058 and B16 melanoma cells [4] [5] [6] [7] [8]. These effects demonstrate the compound's potential therapeutic value in cancer treatment, particularly for melanoma, which represents one of the most aggressive forms of skin cancer.

Research utilizing citropten-functionalized nanodiamonds has provided insights into the compound's mechanism of action in melanoma cells. When conjugated with nanodiamonds, citropten effectively inhibits B16F10 tumor cell growth without inducing significant cell death [9]. The mechanism involves interference with cell mitosis through alteration of actin organization, suggesting that citropten disrupts fundamental cellular structural components required for proper cell division [9].

The antiproliferative effects of citropten on melanoma cells appear to be selective, as the compound demonstrates preferential activity against malignant cells while showing reduced toxicity toward non-neoplastic cells. This selectivity is particularly important for therapeutic applications, as it suggests the potential for reduced adverse effects on healthy tissues during treatment.

Anti-Inflammatory Mechanisms

Modulation of Nuclear Factor-κB and Mitogen-Activated Protein Kinase Pathways

Citropten exerts potent anti-inflammatory effects through the modulation of key inflammatory signaling pathways, particularly the nuclear factor-κB and mitogen-activated protein kinase systems [10] [11] [12]. These pathways represent critical regulatory nodes in the inflammatory response, controlling the expression of numerous pro-inflammatory mediators.

The compound significantly reduces nuclear factor-κB signaling pathway activation in both T cells and intestinal epithelial cells [10] [12]. This inhibition results in decreased transcription of inflammatory genes, leading to reduced production of pro-inflammatory cytokines including tumor necrosis factor-α, interleukin-1β, and interleukin-8 [10] [12]. The suppression of nuclear factor-κB activity is particularly significant because this transcription factor serves as a master regulator of inflammatory responses across multiple cell types.

Citropten also effectively inhibits the mitogen-activated protein kinase signaling pathway, including the phosphorylation of extracellular signal-regulated kinase, p38, and c-Jun N-terminal kinase [10] [12] [13]. These kinases are essential components of cellular stress response mechanisms and play crucial roles in the amplification and perpetuation of inflammatory signals. The inhibition of these pathways results in reduced inflammatory cytokine production and decreased inflammatory cell activation.

In T cell systems, citropten pretreatment significantly downregulates T cell activation markers, including interleukin-2 production and CD69 expression [10] [12]. The compound effectively suppresses T cell activity across multiple stimulation models, including T cell receptor-mediated stimulation, phorbol myristate acetate and A23187 treatment, and superantigen-loaded B cell co-culture systems [10] [12]. This broad-spectrum T cell suppression contributes to the overall anti-inflammatory efficacy of citropten.

Attenuation of Dextran Sulfate Sodium-Induced Colitis in Murine Models

Citropten demonstrates significant therapeutic efficacy in murine models of dextran sulfate sodium-induced colitis, which serves as a well-established experimental model for inflammatory bowel disease [10] [11] [12]. The compound's protective effects are evident across multiple clinical and histological parameters, establishing its potential as a therapeutic agent for inflammatory intestinal conditions.

Oral administration of citropten prevents dextran sulfate sodium-induced body weight loss in a dose-dependent manner [10] [11] [12]. This effect is particularly significant because weight loss represents one of the primary clinical manifestations of inflammatory bowel disease and correlates directly with disease severity. The prevention of weight loss indicates that citropten effectively mitigates the systemic inflammatory response associated with intestinal inflammation.

Histological analysis reveals that citropten treatment significantly improves colonic tissue architecture in dextran sulfate sodium-treated animals [10] [12]. The compound prevents the collapse of intestinal structures and reduces inflammatory cell infiltration, epithelial damage, and crypt lesions in a dose-dependent manner [10] [12]. These improvements are reflected in significantly reduced histological damage scores compared to untreated control animals [10] [12].

Citropten administration also prevents dextran sulfate sodium-induced colon length shortening, which represents a characteristic feature of experimental colitis [10] [12]. The preservation of normal colon length indicates reduced tissue damage and inflammation, further supporting the compound's therapeutic potential in inflammatory bowel conditions.

Recent research has revealed that citropten alleviates both acute and recurrent colitis through the blockage of nuclear factor-κB and Janus kinase/signal transducer and activator of transcription 3 pathways [11]. The compound dramatically decreases the production of pro-inflammatory mediators in colon tissues and effectively suppresses the proportion of T helper 17 cells in the spleen [11]. This dual pathway inhibition provides a comprehensive anti-inflammatory response that addresses multiple aspects of intestinal inflammation.

Antioxidant Capacity

Reactive Oxygen Species Scavenging in Vascular Systems

Citropten demonstrates significant antioxidant capacity through its ability to scavenge reactive oxygen species in vascular systems [14] [1] [2]. This antioxidant activity represents a crucial mechanism contributing to the compound's overall therapeutic efficacy, particularly in cardiovascular and inflammatory conditions where oxidative stress plays a central pathogenic role.

In vascular smooth muscle cell studies, citropten pretreatment significantly reduces reactive oxygen species production [1] [2]. This effect is particularly important in the context of high-glucose stimulation, where oxidative stress typically increases dramatically. The reduction in reactive oxygen species levels correlates with improved cellular function and reduced inflammatory responses, indicating that the antioxidant properties of citropten contribute directly to its therapeutic benefits.

The compound's reactive oxygen species scavenging activity appears to involve direct interaction with free radicals, effectively neutralizing their damaging potential before they can cause cellular injury [14]. This direct scavenging mechanism is complemented by potential effects on endogenous antioxidant enzyme systems, although the specific mechanisms require further investigation [14].

Mitochondrial Oxidative Stress Regulation

Mitochondrial oxidative stress represents a critical pathogenic mechanism in numerous disease conditions, and citropten demonstrates specific activity in regulating mitochondrial reactive oxygen species levels [2]. The compound's ability to modulate mitochondrial oxidative stress provides an additional therapeutic mechanism that may contribute to its broad pharmacological efficacy.

Research indicates that citropten treatment reduces mitochondrial reactive oxygen species levels in cellular systems [2]. This effect is particularly significant because mitochondrial reactive oxygen species are often more damaging than cytoplasmic reactive oxygen species due to their proximity to critical cellular machinery and their role in amplifying oxidative damage cascades.

The regulation of mitochondrial oxidative stress by citropten may involve multiple mechanisms, including direct scavenging of mitochondrial reactive oxygen species, enhancement of mitochondrial antioxidant defenses, and protection of mitochondrial membrane integrity [2]. These effects contribute to improved cellular energy metabolism and reduced cellular damage, supporting the compound's therapeutic potential across multiple disease conditions.

Physical Description

Solid

XLogP3

1.9

Hydrogen Bond Acceptor Count

4

Exact Mass

206.05790880 g/mol

Monoisotopic Mass

206.05790880 g/mol

Heavy Atom Count

15

Melting Point

147 °C

UNII

JWE1QQ247N

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 2 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 2 of 40 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 38 of 40 companies with hazard statement code(s):;
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

487-06-9

Wikipedia

Citropten

Dates

Last modified: 08-15-2023

EPR studies of free radicals in A-2058 human melanoma cells treated by valproic acid and 5,7-dimethoxycoumarin

Magdalena Zdybel, Ewa Chodurek, Barbara Pilawa
PMID: 25745781   DOI:

Abstract

Free radicals in A-2058 human melanoma cells were studied by the use of electron paramagnetic resonance (EPR) spectroscopy. The aim of this work was to determine the changes in relative free radical concentrations in tumor A-2058 cells after treatment by valproic acid (VPA) and 5,7-dimethoxycoumarin (DMC). The influences of VPA and DMC on free radicals in A-2058 cells were compared with those for human melanoma malignum A-375 and G-361 cells, which were tested by us earlier. Human malignant melanoma A-2058 cells were exposed to interactions with VPA, DMC, and both VPA and DMC. The tumor cells A-2058 were purchased from LGC Standards (Lomianki, Poland), and they were grown in the standard conditions: at 37°C and in an atmosphere containing 95% air and 5% CO2, in the Minimum Essential Medium Eagle (MEM, Sigma-Aldrich). The A-2058 cells were incubated with VPA (1 mM) and DMC (10 μM) for 4 days. The first-derivative EPR spectra of the control A-2058 cells, and the cells treated with VPA, DMC, and both VPA and DMC, were measured by the electron paramagnetic resonance spectrometer of Radiopan (Poznań, Poland) with microwaves from an X-band (9.3 GHz). The parameters of the EPR lines: amplitudes (A), integral intensities (I), line widths (ΔBpp), and g-factors, were analyzed. The changes of amplitudes and line widths with microwave power increasing from 2.2 to 70 mW were drawn evaluated, o-Semiquinone free radicals of melanin biopolymer are mainly responsible for the EPR lines of A-2058 melanoma malignum cells. The amounts of free radicals in A-2058 cells treated with VPA, and both VPA and DMC, were lower than in the untreated control cells. Application of the tested substances (VPA, and both VPA and DMC) as the antitumor compounds was discussed. DMC without VPA did not decrease free radicals concentration in A-2058 cells. The studies con-firmed that EPR spectroscopy may be used to examine interactions of free radicals with antitumor compounds.


Monolithic molecularly imprinted polymeric capillary columns for isolation of aflatoxins

Michał Szumski, Damian Grzywiński, Wojciech Prus, Bogusław Buszewski
PMID: 25218633   DOI: 10.1016/j.chroma.2014.08.078

Abstract

Monolithic molecularly imprinted polymers extraction columns have been prepared in fused-silica capillaries by UV or thermal polymerization in a two-step process. First, a poly-(trimethylolpropane trimethacrylate) (polyTRIM) core monolith was synthesized either by UV or thermal polymerization. Then it was grafted with the mixture of methacrylic acid (MAA) as a functional monomer, ethylene dimethacrylate (EDMA) as a cross-linking agent, 5,7-dimethoxycoumarin (DMC) as an aflatoxin-mimicking template, toluene as a porogen solvent and 2,2-azobis-(2-methylpropionitrile) (AIBN) as an initiator of the polymerization reaction. Different thermal condition of the photografting and different concentrations of the grafting mixture were tested during polymerization. The extraction capillary columns were evaluated in the terms of their hydrodynamic and chromatographic properties. Retention coefficients for aflatoxin B1 and DMC were used for assessment of the selectivity and imprinting factor. The obtained results indicate that the temperature of photografting and concentration of the grafting mixture are key parameters that determine the quality of the prepared MIPs. From the MIP columns characterized by the highest permeability the column of the highest imprinting factor was applied for isolation of aflatoxins B1, B2, G1 and G2 from the model aqueous sample followed by on-line chromatographic separation. The process was performed using a micro-MISPE-microLC-LIF system of a novel design, which allowed for detection of the eluates from the sample preparation part as well as from the chromatographic separation.


Application of the equivalency factor concept to the phototoxicity and -genotoxicity of furocoumarin mixtures

Nicole Raquet, Dieter Schrenk
PMID: 24680798   DOI: 10.1016/j.fct.2014.03.014

Abstract

Furocoumarins (FCs) are natural constituents widely occurring in plants used as food or in phytomedicines, cosmetics, etc. Some FCs exert dermal photo-toxicity and -genotoxicity when combined with UVA irradiation. For a few congeners, skin tumor formation has been described in humans and laboratory animals. Since almost no information is available on the photo-toxic properties of several congeners, we analyzed the photo-cytotoxic, photo-mutagenic, and photo-clastogenic properties in V79 cells for thirteen naturally occurring FCs, and for the coumarin limettin. Furthermore, nine FC mixtures including one mixture based on the FC pattern of an Angelica archangelica extract were tested in the same assays. We found that the concept of relative potency factors for photo-cytotoxic, -mutagenic, and -clastogenicpotencies of FCs, setting the value for 5-methoxypsoralen at 1.00, was applicable to all congeners tested. The concept was used successfully to describe the photo-toxic properties of binary mixtures of 5- and 8-methoxypsoralen. Furthermore, the photo-genotoxic (photo-mutagenic and -clastogenic) properties of complex FC mixtures comprising up to nine different congeners could be predicted. These data suggest that FCs can differ widely in their photo-toxic and photo-genotoxic properties but show relatively strict additivity with respect to their on target-effects when occurring as complex mixtures.


5-Geranyloxy-7-methoxycoumarin inhibits colon cancer (SW480) cells growth by inducing apoptosis

Jaiprakash R Patil, Guddadarangavvanahally K Jayaprakasha, Jinhee Kim, Kotamballi N Chidambara Murthy, Mahadev B Chetti, Sang-Yong Nam, Bhimanagouda S Patil
PMID: 23345169   DOI: 10.1055/s-0032-1328130

Abstract

For the first time, three coumarins were isolated from the hexane extract of limes (Citrus aurantifolia) and purified by flash chromatography. The structures were identified by NMR (1D, 2D) and mass spectral analyses as 5-geranyloxy-7-methoxycoumarin, limettin, and isopimpinellin. These compounds inhibited human colon cancer (SW-480) cell proliferation, with 5-geranyloxy-7-methoxycoumarin showing the highest inhibition activity (67 %) at 25 µM. Suppression of SW480 cell proliferation by 5-geranyloxy-7-methoxycoumarin was associated with induction of apoptosis, as evidenced by annexin V staining and DNA fragmentation. In addition, 5-geranyloxy-7-methoxycoumarin arrested cells at the G0/G1 phase, and induction of apoptosis was demonstrated through the activation of tumour suppressor gene p53, caspase8/3, regulation of Bcl2, and inhibition of p38 MAPK phosphorylation. These findings suggest that 5-geranyloxy-7-methoxycoumarin has potential as a cancer preventive agent.


Antiproliferative effect of valproic acid and 5,7-dimethoxycoumarin against A2058 human melanoma cells

Daniel Wolny, Ewa Chodurek, Zofia Dzierzewicz
PMID: 25745779   DOI:

Abstract

Melanoma is one of the most malignant tumors of a dangerous high incidence and high metastatic potential. It grows quickly and in an advanced stage is resistant to radio-, chemo- and immunotherapy, which makes it difficult to cure. Therefore, research efforts are focused on the development of new therapeutics or chemopreventive strategies. The aim of the study was to investigate whether the valproic acid and 5,7-dimethoxycoumarin have an antiproliferative activity against A2058 human melanoma cell line. Investigated compounds inhibited the proliferation of cells, however, no synergistic effect of their co-administration was observed.


Furocoumarins and coumarins photoinactivate Colletotrichum acutatum and Aspergillus nidulans fungi under solar radiation

Henrique D de Menezes, Ana C Pereira, Guilherme T P Brancini, Helton Carlos de Leão, Nelson S Massola Júnior, Luciano Bachmann, Mark Wainwright, Jairo Kenupp Bastos, Gilberto U L Braga
PMID: 24509069   DOI: 10.1016/j.jphotobiol.2014.01.008

Abstract

The increasing tolerance to currently-used fungicides is a major problem both in clinical and agricultural areas leading to an urgent need for the development of novel antifungal strategies. This study investigated the in vitro antimicrobial photo treatment (APT) of conidia of the plant-pathogenic fungus Colletotrichum acutatum and the ascomycete Aspergillus nidulans with the furocoumarins 8-methoxypsoralen (8-MOP) and isopimpinellin, and a mixture of two coumarins (7-methoxy coumarin and citropten). Subcellular localization of the photosensitizer 8-MOP was also determined in C. acutatum conidia. Additionally, the effects of APT on the leaves of the plant host Citrus sinensis were determined. APT with 8-MOP (50μM) led to a reduction of approximately 4 logs in the survival of the conidia of both species, and the mixture of the two coumarins (12.5mgL(-1)) resulted in a reduction of approximately 4 logs for A. nidulans and 3 logs for C. acutatum. Isopimpinellin (50μM) displayed a reduction of 4 logs for A. nidulans but less than 2 logs for C. acutatum. Washing the conidia to remove unbound photosensitizers before light exposure reduced the photodynamic inactivation of C. acutatum both with 8-MOP and the mixture of the two coumarins. The reduction was smaller for A. nidulans. 8-MOP spread throughout the cytoplasm and accumulated in structures such as lipid bodies of C. acutatum conidia. No damage to orange tree leaves was observed after APT with any of the photosensitizers.


Nanodiamonds coupled with 5,7-dimethoxycoumarin, a plant bioactive metabolite, interfere with the mitotic process in B16F10 cells altering the actin organization

Angelo Gismondi, Valentina Nanni, Giacomo Reina, Silvia Orlanducci, Maria Letizia Terranova, Antonella Canini
PMID: 26893562   DOI: 10.2147/IJN.S96614

Abstract

For the first time, we coupled reduced detonation nanodiamonds (NDs) with a plant secondary metabolite, citropten (5,7-dimethoxycoumarin), and demonstrated how this complex was able to reduce B16F10 tumor cell growth more effectively than treatment with the pure molecule. These results encouraged us to find out the specific mechanism underlying this phenomenon. Internalization kinetics and quantification of citropten in cells after treatment with its pure or ND-conjugated form were measured, and it was revealed that the coupling between NDs and citropten was essential for the biological properties of the complex. We showed that the adduct was not able to induce apoptosis, senescence, or differentiation, but it determined cell cycle arrest, morphological changes, and alteration of mRNA levels of the cytoskeletal-related genes. The identification of metaphasic nuclei and irregular disposition of β-actin in the cell cytoplasm supported the hypothesis that citropten conjugated with NDs showed antimitotic properties in B16F10 cells. This work can be considered a pioneering piece of research that could promote and support the biomedical use of plant drug-functionalized NDs in cancer therapy.


Volatile Compounds in Fruit Peels as Novel Biomarkers for the Identification of Four Citrus Species

Haipeng Zhang, Huan Wen, Jiajing Chen, Zhaoxin Peng, Meiyan Shi, Mengjun Chen, Ziyu Yuan, Yuan Liu, Hongyan Zhang, Juan Xu
PMID: 31842378   DOI: 10.3390/molecules24244550

Abstract

The aroma quality of citrus fruit is determined by volatile compounds, which bring about different notes to allow discrimination among different citrus species. However, the volatiles with various aromatic traits specific to different citrus species have not been identified. In this study, volatile profiles in the fruit peels of four citrus species collected from our previous studies were subjected to various analyses to mine volatile biomarkers. Principal component analysis results indicated that different citrus species could almost completely be separated. Thirty volatiles were identified as potential biomarkers in discriminating loose-skin mandarin, sweet orange, pomelo, and lemon, while 17 were identified as effective biomarkers in discriminating clementine mandarins from the other loose-skin mandarins and sweet oranges. Finally, 30 citrus germplasms were used to verify the classification based on β-elemene, valencene, nootkatone, and limettin as biomarkers. The accuracy values were 90.0%, 96.7%, 96.7%, and 100%, respectively. This research may provide a novel and effective alternative approach to identifying citrus genetic resources.


Evaluation of melanogenesis in A-375 melanoma cells treated with 5,7-dimethoxycoumarin and valproic acid

Ewa Chodurek, Arkadiusz Orchel, Joanna Orchel, Sławomir Kurkiewicz, Natalia Gawlik, Zofia Dzierżewicz, Krystyna Stępień
PMID: 23001511   DOI: 10.2478/s11658-012-0033-4

Abstract

Malignant melanoma (melanoma malignum) is one of the most dangerous types of tumor. It is very difficult to cure. In recent years, a lot of attention has been given to chemoprevention. This method uses natural and synthetic compounds to interfere with and inhibit the process of carcinogenesis. In this study, a new treatment strategy was proposed consisting of a combination of 5,7-dimethoxycoumarin (DMC), an activator of melanogenesis, and valproic acid (VPA), a well-known drug that is one of the histone deacetylase inhibitors (HDACis). In conjunction with 1 mM VPA, all of the tested concentrations of DMC (10-150 μM) significantly decreased the proliferation of A-375 cells. VPA and DMC also induced the synthesis of melanin and the formation of dendrite and star-shaped cells. Tyrosinase gene expression and tyrosinase activity significantly increased in response to VPA treatment. Pyrolysis with gas chromatography and mass spectrometry (Py-GC/MS) was used to investigate the structure of the isolated melanin. This showed that the quantitative and qualitative components of melanin degradation products are dependent on the type of applied melanogenesis inductor. Products derived from eumelanin were detected in the pyrolytic profile of melanin isolated from A-375 cells stimulated with DMC. Thermal degradation of melanin isolated from melanoma cells after exposure to VPA or a mixture of VPA and DMC revealed the additional presence of products derived from pheomelanin.


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